Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate

Description

Chemical Structure and Nomenclature

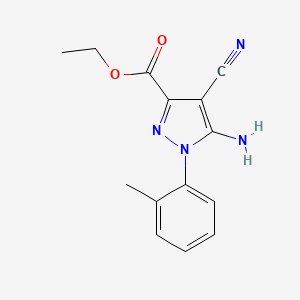

Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate possesses the molecular formula C₁₄H₁₄N₄O₂ and exhibits a molecular weight of 270.29 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1150164-68-3, which serves as its unique chemical identifier within scientific databases. The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 5-amino-4-cyano-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate, which precisely describes the structural arrangement of all functional groups and substituents.

The molecular structure features a central pyrazole ring system that serves as the core heterocyclic framework. This five-membered ring contains two nitrogen atoms positioned at the 1 and 2 positions, creating the characteristic diazole structure that defines the pyrazole class of compounds. The pyrazole ring exhibits aromatic character through its six π-electron system, which includes four electrons from three carbon atoms and one nitrogen atom in sp² hybridization, while the second nitrogen atom contributes a pair of electrons located in a coplanar p orbital.

The compound displays several distinct structural features that contribute to its chemical properties and potential biological activities. The 5-position of the pyrazole ring carries an amino group (-NH₂), while the 4-position contains a cyano group (-CN), creating a unique substitution pattern that influences both the electronic properties and reactivity of the molecule. The 3-position bears an ethyl ester functional group (-COOC₂H₅), and the 1-position is substituted with an ortho-tolyl group (2-methylphenyl), which distinguishes this compound from related para-tolyl derivatives.

The Simplified Molecular Input Line Entry System representation provides a linear notation that encodes the complete molecular structure, enabling computational analysis and database searching. The International Chemical Identifier Key serves as a unique molecular fingerprint that facilitates precise identification across different chemical databases and research platforms.

Historical Context and Research Significance

The development and characterization of this compound emerged from broader research efforts focused on pyrazole chemistry and its applications in medicinal chemistry. The compound was first documented in chemical databases in the early 21st century, reflecting the growing interest in functionalized pyrazole derivatives as potential pharmaceutical intermediates. The creation and modification dates in major chemical databases indicate ongoing research interest, with the most recent updates occurring in 2025, demonstrating the continued relevance of this compound in contemporary chemical research.

Pyrazole-based compounds have established themselves as privileged scaffolds in medicinal chemistry due to their synthetic accessibility, drug-like properties, and versatile bioisosteric replacement capabilities. The importance of the pyrazole framework is exemplified by its presence in numerous clinically approved protein kinase inhibitors, including avapritinib, asciminib, crizotinib, encorafenib, erdafitinib, pralsetinib, pirtobrutinib, and ruxolitinib. These successful therapeutic agents demonstrate that of the 74 small molecule protein kinase inhibitors approved by the United States Food and Drug Administration, eight contain pyrazole rings, highlighting the pharmaceutical significance of this chemical class.

The specific structural features of this compound align with current trends in medicinal chemistry research. The presence of both amino and cyano groups provides multiple sites for chemical modification and potential biological interaction, while the ortho-tolyl substitution introduces steric and electronic effects that may enhance selectivity profiles. Research has demonstrated that pyrazole derivatives can participate in various chemical reactions, including electrophilic substitution reactions at the 4-position and nucleophilic attacks at the 3 and 5 positions, making them versatile synthetic intermediates.

The synthesis of this compound has been achieved through several methodological approaches, including abnormal Beckmann rearrangement procedures that provide efficient access to the desired substitution pattern. These synthetic developments represent significant contributions to heterocyclic chemistry methodology and provide practical routes for accessing this important class of compounds. The availability of multiple synthetic approaches ensures reliable access to the compound for research applications and potential scale-up for industrial purposes.

Academic and Industrial Relevance

This compound holds substantial significance in both academic research and potential industrial applications, primarily due to its classification as a protein degrader building block. This designation indicates its utility in the development of proteolysis targeting chimeras and other protein degradation technologies, which represent cutting-edge approaches in drug discovery and chemical biology research. The compound's structural features make it particularly suitable for incorporation into complex molecular architectures designed to modulate protein function through targeted degradation mechanisms.

In academic research settings, this compound serves multiple important functions. It functions as a versatile intermediate in the synthesis of complex organic molecules and heterocycles, providing researchers with a valuable starting material for constructing more elaborate molecular structures. The presence of multiple reactive functional groups, including the amino group, cyano group, and ester functionality, enables diverse chemical transformations that can lead to libraries of related compounds for structure-activity relationship studies. Research has demonstrated that the compound can participate in various chemical reactions typical for pyrazole derivatives, including condensation reactions, cyclization processes, and substitution reactions that expand its synthetic utility.

The compound exhibits potential biological activities that make it a candidate for drug development programs. Research indicates that pyrazole derivatives, including those with similar structural features, demonstrate antimicrobial, antifungal, and antiviral activities. Additionally, these compounds have been investigated for their potential as anti-inflammatory, analgesic, and anticancer agents, suggesting that this compound may possess similar therapeutic properties worthy of further investigation.

From an industrial perspective, the compound finds applications in the development of specialty chemicals, including potential use in agrochemical research and development. The pyrazole scaffold is well-established in agricultural chemistry, where it serves as a core structure in various pesticides and plant protection agents. The specific substitution pattern of this compound may provide unique properties that could be exploited in the design of new crop protection chemicals or other industrial applications.

The mechanism of action for this compound is primarily linked to its potential role as a kinase inhibitor, reflecting the broader importance of pyrazole scaffolds in kinase inhibition. Kinases represent critical enzymes in cellular signaling pathways, and their inhibition can lead to therapeutic effects in various diseases, including cancer. The molecular targets and pathways affected by this specific compound may vary depending on the particular biological activity being investigated, but the structural similarity to known kinase inhibitors suggests potential for similar mechanisms of action.

Properties

IUPAC Name |

ethyl 5-amino-4-cyano-1-(2-methylphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-3-20-14(19)12-10(8-15)13(16)18(17-12)11-7-5-4-6-9(11)2/h4-7H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZLEWCLVKYXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675070 | |

| Record name | Ethyl 5-amino-4-cyano-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-68-3 | |

| Record name | Ethyl 5-amino-4-cyano-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazoles and their derivatives have been extensively studied in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, antidiabetic, and anticancer properties. This article reviews the biological activities of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 244.25 g/mol. The structure features a pyrazole ring substituted with an ethyl carboxylate group and an o-tolyl group, contributing to its unique biological profile.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. This compound has shown significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. In vitro assays demonstrated that this compound exhibits higher selectivity for COX-2 over COX-1, indicating a potentially lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib .

2. Antidiabetic Effects

The compound has also been evaluated for its antidiabetic activity through its effects on glucose metabolism. In vitro studies indicated that it inhibits α-glucosidase and β-glucosidase, enzymes involved in carbohydrate digestion. The inhibitory percentages were reported to be significantly higher than those of standard antidiabetic agents like acarbose . Additionally, in vivo studies confirmed its hypoglycemic effects, suggesting its potential as a therapeutic agent for managing diabetes .

3. Anticancer Potential

This compound has been investigated for its anticancer properties. Preliminary results from cell line studies indicated that it induces apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to modulate signaling pathways associated with cell proliferation and survival has positioned it as a candidate for further development in cancer therapy .

The biological activities of this compound can be attributed to several mechanisms:

- COX Inhibition : By selectively inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins.

- Enzyme Inhibition : Its action on α-glucosidase and β-glucosidase leads to decreased glucose absorption in the intestines.

- Apoptotic Pathways : Activation of caspases suggests that the compound can trigger programmed cell death in malignant cells.

Case Studies

Several studies have documented the efficacy of this compound:

Comparison with Similar Compounds

Substituent Position Effects: o-Tolyl vs. p-Tolyl

The ortho- and para- tolyl isomers (CAS 1150164-68-3 and 152992-58-0) share identical molecular formulas but differ in steric and electronic properties:

Aryl vs. Heteroaryl Substituents

Replacing the aryl group with a heterocycle (e.g., 6-chloropyridazin-3-yl in CAS 1427013-53-3) alters electronic properties significantly:

Functional Group Variations

- Phenyl vs. Tolyl : The absence of a methyl group in the phenyl analog (CAS 93764-93-3) reduces hydrophobicity, which may affect membrane permeability in biological systems .

- Cyano and Ester Groups: The cyano and ethyl ester moieties are conserved across all analogs, suggesting their roles as hydrogen-bond acceptors or sites for further derivatization .

Preparation Methods

Cyclocondensation of β-Ketonitriles with o-Tolylhydrazine

This method involves reacting β-ketonitriles containing ester and cyano groups with o-tolylhydrazine under basic conditions. A representative synthesis is outlined below:

Reaction Scheme :

$$

\text{β-Ketonitrile (e.g., ethyl 3-oxo-2-cyanoacetate)} + \text{o-Tolylhydrazine} \xrightarrow{\text{NaOEt, EtOH}} \text{Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate}

$$

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65% | |

| Reaction Conditions | 20°C, 3 hours in ethanol | |

| Catalyst | Sodium ethanolate |

This method, adapted from Silvestri et al., utilizes mild conditions and avoids high temperatures. The β-ketonitrile precursor ensures regioselective formation of the pyrazole ring, with the o-tolyl group introduced via the hydrazine component.

Alkylidenemalononitrile Route

Alkylidenemalononitriles react with substituted hydrazines to form 5-aminopyrazole-4-carbonitriles. For the target compound, ethoxymethylenemalononitrile derivatives are employed:

Reaction Scheme :

$$

\text{Ethoxymethylenemalononitrile} + \text{o-Tolylhydrazine} \xrightarrow{\text{EtOH, Δ}} \text{this compound}

$$

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Typical Yield | 50–70% | |

| Conditions | Reflux in ethanol |

This approach, detailed in a 2010 review, highlights the versatility of alkylidenemalononitriles in pyrazole synthesis. The ethoxy group in the starting material facilitates ester formation at position 3.

Solid-Phase Synthesis (Advanced Methodology)

Resin-supported β-ketonitriles enable combinatorial synthesis of 5-aminopyrazoles. While less common for small-scale preparations, this method offers high purity and scalability:

- Immobilize β-ketonitrile on Wang resin.

- Treat with o-tolylhydrazine in THF/CH$$2$$Cl$$2$$.

- Cleave product using isopropylamine.

Comparative Analysis of Methods

| Method | Yield | Conditions | Scalability | Reference |

|---|---|---|---|---|

| β-Ketonitrile Route | 65% | Mild (20°C) | High | |

| Alkylidenemalononitrile | 50–70% | Reflux | Moderate | |

| Solid-Phase Synthesis | 70–85% | Room temperature | High |

Critical Considerations

- Regioselectivity : The position of the amino and cyano groups is controlled by the electron-withdrawing nature of the nitrile and ester moieties.

- Hydrazine Availability : o-Tolylhydrazine must be synthesized separately, adding a preparatory step.

- Purification : Column chromatography is typically required due to byproduct formation in solution-phase methods.

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, analogous pyrazole derivatives are prepared by reacting ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazines in alcoholic media under reflux (6–8 hours). Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol), temperature gradients, and catalyst selection (e.g., acetic acid for protonation). Post-reaction purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer, followed by structure solution using SHELXS/SHELXD and refinement via SHELXL, which handles small-molecule crystallography with high precision . For graphical representation, ORTEP-3 or WinGX is recommended for generating thermal ellipsoid plots and validating hydrogen-bonding networks .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Standard protocols include using nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact. Storage requires airtight containers in refrigerated (2–8°C), dry environments to prevent hydrolysis of the ester or cyano groups. Electrostatic discharge risks during transfer are mitigated via grounded equipment .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental spectroscopic data (e.g., NMR, IR) be resolved?

Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:

Q. What strategies enable selective functionalization of the pyrazole core for structure-activity relationship (SAR) studies?

The 5-amino and 4-cyano groups are key modification sites:

- Acylation/alkylation : React the amino group with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine as a base.

- Nucleophilic substitution : Replace the cyano group via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids).

- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid using NaOH/EtOH-H₂O (1:1), enabling further derivatization .

Q. How can in silico methods predict the compound’s pharmacokinetic properties, and how do they compare with in vitro data?

Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinase inhibitors). ADMET prediction tools (SwissADME, pkCSM) estimate bioavailability, CYP450 metabolism, and blood-brain barrier penetration. In vitro assays (e.g., microsomal stability tests) validate computational results, with discrepancies addressed by refining force field parameters or solvent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.